Product packaging for PERK-IN-4-d3(Cat. No.:)

PERK-IN-4-d3

Cat. No.: B12418023
M. Wt: 472.5 g/mol
InChI Key: PXVQGBJMIQCDEX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK PERK Inhibitor-d3 is a deuterated analog of the potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is a key transmembrane protein in the endoplasmic reticulum (ER) and a primary effector of the unfolded protein response (UPR), a cellular signaling cascade activated under ER stress conditions such as nutrient deprivation or hypoxia . By inhibiting PERK activation in cells, this compound provides a crucial tool for elucidating the role of the PERK pathway in various disease models . Research with this inhibitor has demonstrated its value in studying cancer, particularly in limiting the ability of tumor cells to thrive under stress conditions, leading to apoptosis or tumor growth inhibition. It has shown potential in research against cancers of the breast, colon, pancreatic, and lung . Beyond oncology, its applications extend to the study of several debilitating neurological conditions, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), as well as other diseases like Type 1 diabetes, myocardial infarction, and cardiovascular diseases, many of which are associated with activated unfolded protein response pathways . The deuterated form, GSK PERK Inhibitor-d3, is specifically designed for use as an analytical standard and in research and development, helping scientists trace the compound's metabolism and understand its behavior in biological systems . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F4N5O B12418023 PERK-IN-4-d3

Properties

Molecular Formula

C24H19F4N5O

Molecular Weight

472.5 g/mol

IUPAC Name

1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)/i1D3

InChI Key

PXVQGBJMIQCDEX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F

Origin of Product

United States

Ii. Molecular and Biochemical Characterization of Gsk Perk Inhibitor D3

Deuteration Strategy and Its Implications for Research Applications

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which imparts subtle yet significant changes in its physicochemical properties compared to protium (B1232500) (the most common hydrogen isotope). The strategic replacement of hydrogen with deuterium in a molecule, known as deuteration, is a powerful tool in medicinal chemistry and biological research.

The foundational principle behind the utility of deuteration lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. wikipedia.org This phenomenon is particularly relevant in the context of drug metabolism, which often involves oxidation of C-H bonds by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-D bonds, the rate of metabolic inactivation can be reduced, leading to a longer biological half-life and increased systemic exposure of the compound. nih.govnih.govresearchgate.net

Beyond its impact on pharmacokinetics, deuterium labeling is an invaluable tool for elucidating reaction mechanisms and metabolic pathways. In the context of GSK PERK Inhibitor-d3, the deuterium atoms serve as a stable isotopic label, allowing researchers to trace the fate of the molecule in biological systems using techniques like mass spectrometry. This can provide precise information on the sites and rates of metabolism.

Furthermore, deuterated compounds are crucial as internal standards in quantitative bioanalytical assays, ensuring accuracy and precision in measuring the concentration of the non-deuterated drug in biological matrices. The use of deuterated standards helps to account for variations in sample preparation and instrument response.

Inhibitor Class and Structural Basis for PERK Interaction

GSK PERK Inhibitor-d3 belongs to a class of potent and selective inhibitors of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). selleckchem.cominvivochem.com PERK is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway.

GSK2606414, the parent compound of GSK PERK Inhibitor-d3, is an ATP-competitive inhibitor. nih.govresearchgate.net This means that it binds to the ATP-binding pocket of the PERK kinase domain, directly competing with the endogenous substrate, adenosine (B11128) triphosphate (ATP). By occupying this site, the inhibitor prevents the phosphorylation of PERK's downstream targets, thereby blocking the signaling cascade. The deuteration in GSK PERK Inhibitor-d3 does not alter this fundamental mechanism of action.

InhibitorInhibitor ClassMechanism of Action
GSK PERK Inhibitor-d3ATP-CompetitiveBinds to the ATP-binding pocket of PERK, preventing the binding of ATP and subsequent phosphorylation of downstream targets.
GSK2606414ATP-CompetitiveBinds to the ATP-binding pocket of PERK, preventing the binding of ATP and subsequent phosphorylation of downstream targets. nih.govresearchgate.net

The high potency and selectivity of GSK2606414 for PERK are dictated by specific molecular interactions within the ATP-binding site. nih.govnih.gov Structural studies and molecular modeling have identified key residues in the PERK active site that are crucial for inhibitor binding. nih.govnih.gov These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chemical scaffold of GSK2606414 is designed to optimally fit within the PERK active site, forming favorable contacts that stabilize the inhibitor-enzyme complex. nih.gov The introduction of deuterium atoms in GSK PERK Inhibitor-d3 is not expected to significantly alter these primary binding interactions, as the size and electronic properties of deuterium are very similar to hydrogen.

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the structural basis of inhibitor binding and selectivity. nih.gov These methods have been employed to study the interaction of PERK inhibitors, including GSK2606414, with the PERK kinase domain. nih.gov Molecular docking studies can predict the binding pose of the inhibitor in the active site, highlighting key interactions with amino acid residues. nih.gov

Biochemical Assays for PERK Inhibitor Activity

A variety of biochemical assays have been employed to characterize the inhibitory effects of GSK2606414, the non-deuterated parent compound of GSK PERK Inhibitor-d3, on PERK kinase activity. These assays are crucial for determining the potency and selectivity of the inhibitor.

In vitro kinase assays are fundamental for directly measuring the enzymatic activity of PERK and the inhibitory effect of compounds like GSK2606414. These assays typically utilize purified recombinant PERK enzyme and its substrates.

PERK Autophosphorylation: A key step in the activation of PERK under endoplasmic reticulum (ER) stress is its autophosphorylation. Biochemical assays to assess the inhibition of this process by GSK2606414 have been developed. In these cell-free systems, the kinase activity of the PERK cytoplasmic domain is measured. The assay quantifies the transfer of a phosphate (B84403) group from ATP to the PERK enzyme itself. The inhibition of this autophosphorylation is a direct measure of the compound's effect on PERK's catalytic activity. Studies have shown that GSK2606414 is a potent inhibitor of PERK autophosphorylation. For instance, in human A549 lung carcinoma cells, GSK2606414 was shown to inhibit thapsigargin-induced PERK autophosphorylation with an IC50 value of less than 0.3 μM. selleckchem.com

eIF2α Phosphorylation: The primary downstream target of activated PERK is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α at Ser51 by PERK leads to a global attenuation of protein synthesis. In vitro assays measuring the phosphorylation of eIF2α are therefore a critical tool for evaluating PERK inhibitor efficacy. These assays typically involve incubating purified PERK with its substrate eIF2α and ATP in the presence and absence of the inhibitor. The level of phosphorylated eIF2α is then quantified, often using specific antibodies. Research has consistently demonstrated that GSK2606414 effectively blocks the PERK-mediated phosphorylation of eIF2α. mdpi.com This inhibition has been observed in various cell lines and experimental conditions, confirming the compound's ability to interfere with this crucial step in the UPR pathway.

Understanding the enzyme kinetics of PERK inhibition by GSK2606414 provides deeper insights into its mechanism of action and binding affinity. While a specific inhibitory constant (Ki) for GSK PERK Inhibitor-d3 or its parent compound is not widely reported in publicly available literature, the half-maximal inhibitory concentration (IC50) has been extensively characterized.

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For GSK2606414, in vitro kinase assays have consistently shown a very low nanomolar IC50 for PERK, indicating high potency. Specifically, the IC50 for GSK2606414 against PERK has been reported to be approximately 0.4 nM. selleckchem.comselleckchem.comtargetmol.com This high potency underscores the strong interaction between the inhibitor and the PERK enzyme.

The determination of these values is typically performed using dose-response curves where the enzyme activity is measured across a range of inhibitor concentrations. The data is then fitted to a sigmoidal curve to calculate the IC50. It is important to note that the IC50 value can be influenced by experimental conditions, such as the concentration of ATP. For kinase inhibitors that are ATP-competitive, a higher concentration of ATP will result in a higher apparent IC50 value. Reports indicate that the potent IC50 of GSK2606414 was determined at a specific ATP concentration, highlighting its competitive nature with respect to ATP binding. merckmillipore.com

While the Ki is a more direct measure of binding affinity and is independent of substrate concentration, the consistently low nanomolar IC50 values for GSK2606414 firmly establish it as a highly potent inhibitor of PERK.

ParameterValueEnzyme/Assay Condition
IC50 ~0.4 nMPERK (in vitro kinase assay)
IC50 <0.3 µMPERK Autophosphorylation (A549 cells)

Table 1: In Vitro Inhibitory Activity of GSK2606414 against PERK

Iii. Cellular and Molecular Effects of Gsk Perk Inhibitor D3

Modulation of the Integrated Stress Response (ISR)

The ISR is a conserved signaling network activated by various cellular stresses, with the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) as its central event. PERK is a key kinase responsible for this phosphorylation in response to the accumulation of unfolded proteins in the ER. nih.gov By directly inhibiting PERK's catalytic activity, GSK PERK Inhibitor-d3 and its non-deuterated analogue, GSK2606414, serve as powerful modulators of the ISR. nih.govnih.gov

The primary molecular action of PERK following ER stress is its autophosphorylation, which activates its kinase domain to phosphorylate eIF2α at the Serine 51 residue. nih.gov This event is a critical control point in maintaining cellular homeostasis. GSK2606414 acts as an ATP-competitive inhibitor, effectively preventing this autophosphorylation and the subsequent phosphorylation of eIF2α. mdpi.comnih.gov

Numerous studies have demonstrated this inhibitory effect across various cell types and stress models:

In human retinal pigment epithelial (RPE) cells subjected to ER stress with thapsigargin (B1683126), treatment with GSK2606414 effectively inhibited eIF2α phosphorylation. nih.gov

Research on multiple myeloma (MM) cell lines revealed that GSK2606414 treatment led to a pronounced suppression of both total eIF2α and its phosphorylated form (p-eIF2α). mdpi.com

In lung epithelial cells expressing the SARS-CoV-2 ORF3a protein, which induces ER stress, GSK2606414 treatment resulted in reduced levels of phosphorylated eIF2α, confirming the successful inhibition of the PERK signaling axis. mdpi.com

This direct and potent inhibition of eIF2α phosphorylation is the foundational event through which the inhibitor modulates downstream components of the ISR.

The phosphorylation of eIF2α, while causing a general shutdown of protein synthesis, paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.govnih.gov ATF4 is a master regulator that controls the expression of genes involved in stress adaptation and apoptosis. nih.gov By preventing eIF2α phosphorylation, GSK2606414 consequently downregulates the expression of ATF4.

Transcriptional Regulation: In multiple myeloma cell lines, PERK inhibition with GSK2606414 was shown to decrease the mRNA levels of ATF4. mdpi.com Similarly, in HepG2 hepatocellular carcinoma cells, the inhibitor reduced the relative mRNA expression of ATF4. researchgate.net In lung epithelial cells under viral protein-induced stress, GSK2606414 significantly decreased ATF4 transcription. mdpi.com

Downstream of ATF4, the transcription factor CHOP (also known as GADD153) is a key effector of apoptosis during prolonged or severe ER stress. mdpi.com The effect of PERK inhibition on CHOP expression appears to be highly context-dependent, with studies reporting varied outcomes.

Downregulation of CHOP: In several models, inhibiting the PERK/ATF4 pathway with GSK2606414 leads to the expected decrease in CHOP expression. In human RPE cells under ER stress, the inhibitor reduced CHOP mRNA levels. nih.gov Similarly, in lung epithelial cells, GSK2606414 treatment resulted in a significant decrease in both CHOP mRNA and protein. mdpi.com The neuroprotective effects of the inhibitor in cerebral ischemia models are also attributed to the downregulation of the PERK/ATF4/CHOP pathway. nih.govconsensus.app

Unaltered or Increased CHOP: In contrast, research on multiple myeloma cells presented a more complex picture. While ATF4 mRNA was downregulated, transcript analysis showed that CHOP mRNA levels were slightly increased in the H929 cell line and significantly upregulated in L363 cells following GSK2606414 treatment. mdpi.com At the protein level, however, CHOP expression remained largely unaltered in these cells. mdpi.com This suggests the existence of alternative or compensatory pathways regulating CHOP expression in certain cancer types.

Influence on Downstream UPR Target Gene Expression (mRNA and Protein Levels)

The inhibition of the PERK-eIF2α-ATF4-CHOP signaling cascade by GSK PERK Inhibitor-d3 (via GSK2606414) has broad consequences on the expression of numerous downstream UPR target genes, affecting cellular processes ranging from apoptosis to metabolism and angiogenesis.

Analysis of mRNA levels in various models has provided a transcriptomic signature of PERK inhibition. GSK2606414 has been shown to modulate a wide array of genes, often with the effect of mitigating pro-apoptotic and stress-related signaling.

Apoptosis-Related Genes: In lung epithelial cells, PERK inhibition downregulated the pro-apoptotic BH3-only protein PUMA and other Bcl-2 family genes like BAX, while upregulating the anti-apoptotic gene Bcl-2. mdpi.com

Stress Response Genes: As previously noted, the mRNA levels of key ISR components such as ATF4 and CHOP are consistently modulated, though the direction of change for CHOP can vary by cell type. mdpi.comnih.govmdpi.com

Other Target Genes: In RPE cells, GSK2606414 was found to suppress the expression of Vascular Endothelial Growth Factor (VEGF), indicating a potential role in regulating angiogenesis. nih.gov In a cerebral ischemia model, the inhibitor decreased the mRNA expression of apoptotic proteins while enhancing that of synaptic proteins. nih.gov

The following table summarizes key transcriptomic findings from studies using GSK2606414.

GeneCell Type/ModelObserved EffectReference
ATF4 Multiple Myeloma CellsDownregulated mdpi.com
HepG2 CellsDownregulated researchgate.net
Lung Epithelial CellsDownregulated mdpi.com
CHOP Retinal Pigment Epithelial CellsDownregulated nih.gov
Lung Epithelial CellsDownregulated mdpi.com
Multiple Myeloma (H929)Slightly Upregulated mdpi.com
Multiple Myeloma (L363)Significantly Upregulated mdpi.com
PUMA Lung Epithelial CellsDownregulated mdpi.com
Bax Lung Epithelial CellsDownregulated mdpi.com
Bcl-2 Lung Epithelial CellsUpregulated mdpi.com
VEGF Retinal Pigment Epithelial CellsDownregulated nih.gov

Proteomic Analysis of PERK Inhibition

Proteomic analyses confirm that the transcriptomic changes induced by PERK inhibition translate to altered protein expression, ultimately mediating the compound's biological effects.

Core ISR Pathway: As the initiating event, a pronounced suppression of phosphorylated eIF2α protein is a consistent finding. mdpi.comnih.gov This is accompanied by downstream changes, including a slight suppression of ATF4 protein and context-dependent effects on CHOP protein levels, which were found to be almost unaltered in multiple myeloma cells. mdpi.com

Apoptosis Machinery: In lung epithelial cells, PERK inhibition with GSK2606414 led to decreased protein levels of CHOP, the pro-apoptotic protein BAX, and cleaved (activated) forms of caspase-3, -8, -9, and PARP-1. mdpi.com Concurrently, the level of the anti-apoptotic protein Bcl-2 was increased. mdpi.com

Other UPR Branches: The inhibitor's effects appear largely specific to the PERK pathway. In multiple myeloma cells, GSK2606414 only minimally decreased the protein expression of ATF6 and the spliced, active form of XBP1, which are key components of the other two UPR branches. mdpi.com

The following table summarizes key proteomic findings from studies using GSK2606414.

ProteinCell Type/ModelObserved EffectReference
p-eIF2α Multiple Myeloma CellsDownregulated mdpi.com
Retinal Pigment Epithelial CellsDownregulated nih.gov
Lung Epithelial CellsDownregulated mdpi.com
ATF4 Multiple Myeloma CellsSlightly Downregulated mdpi.com
CHOP Multiple Myeloma CellsUnaltered mdpi.com
Lung Epithelial CellsDownregulated mdpi.com
BAX Lung Epithelial CellsDownregulated mdpi.com
Bcl-2 Lung Epithelial CellsUpregulated mdpi.com
Cleaved Caspase-3, -8, -9 Lung Epithelial CellsDownregulated mdpi.com
ATF6 Multiple Myeloma CellsMinimally Decreased mdpi.com
sXBP1 Multiple Myeloma CellsMinimally Decreased mdpi.com

Cellular Consequences of PERK Inhibition (Mechanistic Aspects)

Inhibition of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) by compounds such as GSK PERK Inhibitor-d3 initiates a cascade of cellular and molecular events. By selectively targeting a key sensor of the unfolded protein response (UPR), these inhibitors modulate fundamental cellular processes, from protein synthesis to ultimate cell fate decisions under conditions of endoplasmic reticulum (ER) stress.

The PERK branch of the UPR acts as a primary regulator of protein translation during ER stress. acs.org Under stress conditions, activated PERK phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). patsnap.commdpi.com This phosphorylation event leads to a global attenuation of protein synthesis, which serves to reduce the influx of newly synthesized proteins into an already overburdened ER, thereby alleviating the protein folding load. acs.orgpatsnap.compatsnap.com

GSK PERK Inhibitor-d3, by blocking the kinase activity of PERK, prevents the phosphorylation of eIF2α. patsnap.com This action effectively overrides the cell's primary mechanism for translational attenuation in response to ER stress. patsnap.com Consequently, the inhibition of PERK maintains or restores normal rates of global protein synthesis, even in the presence of ER stressors. patsnap.compatsnap.com This restoration of protein synthesis can be neuroprotective in some contexts, as the translational repression caused by UPR activation can starve neurons of essential proteins needed for function and survival. researchgate.net In prion-infected mice, for example, the PERK inhibitor GSK2606414 was shown to restore global protein synthesis rates, contributing to neuroprotection. researchgate.net

The impact of PERK inhibition on protein synthesis is a critical mechanistic aspect, as summarized in the table below.

ConditionPERK ActivityeIF2α StatusGlobal Protein SynthesisReference
No ER StressInactiveUnphosphorylatedNormal patsnap.com
ER StressActivePhosphorylatedAttenuated acs.orgmdpi.compatsnap.com
ER Stress + GSK PERK Inhibitor-d3InhibitedUnphosphorylatedRestored/Normal patsnap.compatsnap.comresearchgate.net

The UPR is a tripartite signaling network, with inositol-requiring enzyme 1 (IRE1) and activating transcription factor 6 (ATF6) acting as the other two primary stress sensors alongside PERK. acs.orgmdpi.commdpi.com These pathways engage in complex crosstalk to coordinate the cellular response to ER stress. Inhibition of the PERK branch can, therefore, influence the activity of the IRE1 and ATF6 pathways, though the nature of this interplay appears to be context-dependent. nih.govnih.govnih.gov

In some experimental models, blocking PERK with an inhibitor like GSK2606414 leads to a compensatory increase in the activity of the other UPR branches. nih.gov For instance, when ER stress was induced with thapsigargin, PERK inhibition resulted in heightened signaling through the IRE1α and ATF6 pathways. nih.gov This suggests a model where the cell attempts to compensate for the loss of one UPR arm by upregulating the others to manage ER stress. nih.gov

Conversely, other studies have reported different effects. In multiple myeloma cells, PERK inhibition with GSK2606414 resulted in only a minimal decrease in ATF6 and spliced X-box binding protein 1 (XBP1s), the downstream effector of IRE1 signaling. nih.gov Interestingly, genetic silencing of PERK in the same study led to an upregulation of ATF6 levels, highlighting the complexity of this regulatory network. nih.gov There is also evidence of mutual inhibition between the IRE1 and PERK branches, suggesting a mechanism to fine-tune the UPR response to varying levels of ER stress. biorxiv.org This intricate crosstalk indicates that the consequences of PERK inhibition on the broader UPR network are not uniform and likely depend on the cell type and the nature of the stress stimulus.

Study ContextPERK Inhibition MethodEffect on IRE1 Pathway (XBP1s)Effect on ATF6 PathwayReference
HNSCC cells + ThapsigarginGSK2606414Compensatory IncreaseCompensatory Increase nih.gov
Multiple Myeloma cellsGSK2606414Minimal DecreaseMinimal Decrease nih.gov
Multiple Myeloma cellsPERK Gene Silencing (RNAi)Decreased (L363 cells)Upregulated nih.gov
General Model-Evidence of mutual inhibition between PERK and IRE1 branches biorxiv.org

The UPR plays a dual role in determining cell fate. mdpi.com During transient or mild ER stress, the UPR promotes adaptation and survival. mdpi.com However, under severe or chronic stress, the response can switch to a pro-apoptotic program to eliminate damaged cells. mdpi.comnih.gov The PERK pathway is a critical mediator of this switch, largely through the downstream activation of activating transcription factor 4 (ATF4) and the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). patsnap.comnih.govnih.gov

Inhibition of PERK with compounds like GSK PERK Inhibitor-d3 can significantly influence this life-or-death decision. In many contexts, PERK inhibition is protective, preventing the induction of the pro-apoptotic PERK-ATF4-CHOP signaling axis and promoting cell survival. nih.govnih.gov For example, the PERK inhibitor GSK2656157 was found to significantly reduce glucocorticoid-induced apoptosis in endotheliocytes. nih.gov Similarly, GSK2606414 has been shown to protect against high glucose-induced neurotoxicity by attenuating the apoptotic module of chronic ER stress. nih.gov

Conversely, in the context of cancer, where tumor cells often exploit the adaptive functions of the UPR to survive in a stressful microenvironment, PERK inhibition can have the opposite effect. patsnap.com By blocking a key adaptive pathway, PERK inhibitors can exacerbate ER stress to a toxic level, pushing cancer cells toward apoptosis. patsnap.com This pro-apoptotic effect has been observed in various cancer cell lines. nih.govresearchgate.net For instance, treatment of HCT116 colon cancer cells with GSK2606414 was shown to exacerbate ER stress-induced apoptosis. researchgate.net Therefore, the ultimate cellular outcome of PERK inhibition—either adaptive or apoptotic—is highly dependent on the cellular context and the underlying pathology. patsnap.comnih.gov

Cell/Disease ModelGSK PERK Inhibitor UsedEffect on Cell Fate under Chronic ER StressMechanismReference
Glucocorticoid-induced OsteonecrosisGSK2656157Protective (Anti-apoptotic)Decreased endotheliocyte apoptosis nih.gov
High Glucose-induced NeurotoxicityGSK2606414Protective (Anti-apoptotic)Attenuation of PERK/p-eIF2α/ATF4/CHOP signaling nih.gov
HCT116 Colon CancerGSK2606414Pro-apoptoticExacerbation of ER stress-induced apoptosis researchgate.net
Multiple MyelomaGSK2606414Pro-apoptoticInduction of apoptosis in myeloma cells nih.gov

Iv. Preclinical Research Methodologies and Model Systems

In Vitro Cellular Models for PERK Inhibition Studies

Cell Line Selection and ER Stress Induction Protocols

The investigation of PERK inhibitors in a laboratory setting involves a diverse array of human and murine cell lines, selected based on the specific research question, be it in oncology, neurodegeneration, or metabolic disorders. The choice of cell line is critical as the basal expression and activation state of the UPR pathway can vary significantly between different cell types.

Commonly Used Cell Lines:

Cancer: A wide range of cancer cell lines are utilized due to the recognized role of ER stress in tumor survival and proliferation. These include human pancreatic cancer, multiple myeloma, colorectal cancer (e.g., HT-29), non-small cell lung cancer (e.g., A549), and breast cancer (e.g., MDA-MB-231) cell lines. aacrjournals.orgppch.plresearchgate.net Myeloma cell lines with higher basal PERK expression have demonstrated increased sensitivity to PERK inhibitors. nih.gov

Neuronal: To study neurodegenerative diseases, cell lines such as human embryonic kidney (HEK293) cells and neuroblastoma lines are employed. researchgate.netnih.gov These are valuable for investigating the effects of protein misfolding, a common feature of diseases like Alzheimer's and Parkinson's.

Epithelial: Normal human colon epithelial cells (e.g., CCD 841 CoN) are often used as controls to assess the selectivity and potential toxicity of PERK inhibitors on non-cancerous cells. ppch.pl

Fibroblasts: Mouse Embryonic Fibroblasts (MEFs) are frequently used in UPR research, including studies involving genetically modified cells (e.g., PERK knockout MEFs) to confirm on-target effects of inhibitors. nih.gov

ER Stress Induction: To study the effects of PERK inhibitors, it is necessary to first induce ER stress and activate the UPR. This is typically achieved using chemical inducers that disrupt ER homeostasis through different mechanisms.

InducerMechanism of ActionTypical Application
Tunicamycin (B1663573) Inhibits N-linked glycosylation, causing an accumulation of unfolded glycoproteins in the ER.Widely used across various cell lines (e.g., HepG2, A549) to robustly activate all three branches of the UPR. researchgate.net
Thapsigargin (B1683126) Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores and subsequent protein misfolding.Used to induce ER stress in models studying calcium homeostasis and its link to the UPR, for example, in colorectal cancer cell lines. ppch.pl
Palmitate A saturated fatty acid that can induce lipotoxicity and ER stress, particularly relevant in metabolic disease research.Often used in combination with high glucose to mimic diabetic conditions in pancreatic islet cells. researchgate.netresearchgate.net
2-Deoxyglucose (2DG) An inhibitor of glycolysis that leads to glucose deprivation and subsequent energy stress, which can trigger the UPR.Used to study the UPR in the context of nutrient deprivation and its role in cancer metabolism. researchgate.net

Following the induction of ER stress, treatment with a PERK inhibitor like GSK2606414 allows researchers to specifically dissect the role of the PERK branch of the UPR. mdpi.com The effectiveness of inhibition is then measured by assessing downstream markers such as the phosphorylation of eIF2α and the expression of ATF4 and CHOP. nih.govmdpi.com

In Vivo Animal Models for Investigating PERK Inhibitor-d3 Mechanism of Action

Animal models are indispensable for understanding the physiological and pathological roles of the PERK pathway and for evaluating the therapeutic efficacy of inhibitors like GSK2606414. researchgate.netresearchgate.net These in vivo studies bridge the gap between cellular assays and potential clinical applications.

Genetic PERK Knockout/Knockdown Models as Controls

To definitively establish that the observed effects of a pharmacological inhibitor are due to its action on the intended target, genetic models with reduced or absent PERK function serve as crucial controls.

PERK Knockout (Perk−/−) Mice: Mice with a complete, systemic deletion of the Perk gene have been instrumental in revealing the kinase's essential physiological roles. These animals exhibit severe postnatal growth retardation and develop diabetes mellitus due to extensive apoptosis of pancreatic β-cells, highlighting PERK's critical function in managing the high protein-folding load of insulin (B600854) production. nih.gov They also display skeletal defects. nih.gov In research, cells or tissues from these mice are resistant to the effects of a true PERK inhibitor, thus validating the inhibitor's on-target activity. Studies have shown that tumors lacking the PERK gene exhibit reduced growth, a finding consistent with the effects of pharmacological PERK inhibition. aacrjournals.org

Conditional Knockout Mice: To overcome the systemic effects and embryonic lethality associated with full knockouts, the Cre-loxP system is used to delete Perk in a tissue-specific manner. nih.gov For example, deleting PERK specifically in skeletal muscle results in reduced muscle mass and impaired contractile function. nih.gov These models allow researchers to dissect the role of PERK in specific tissues and disease contexts.

Partial Knockdown (Perk+/-) Mice: Mice with a heterozygous deletion of Perk (one functional copy) provide a model of partial PERK attenuation. Interestingly, these mice have shown improved glucose tolerance and insulin secretion when challenged with a high-fat diet, mirroring the effects seen with low-dose administration of PERK inhibitors in diabetic mouse models. nih.gov This suggests that partial, rather than complete, inhibition of PERK may be a more viable therapeutic strategy for metabolic disorders. nih.gov

By comparing the phenotype of genetic knockdown/knockout animals to that of wild-type animals treated with a PERK inhibitor, researchers can confirm that the drug's mechanism of action is indeed through the inhibition of the PERK pathway.

Mechanistic Studies in Specific Disease Models (e.g., neurodegeneration, cancer, metabolic disorders)

PERK inhibitors, particularly GSK2606414, have been extensively studied in various animal models of human diseases, providing significant insights into the therapeutic potential of targeting this pathway.

Neurodegeneration: The UPR is chronically activated in many neurodegenerative diseases characterized by protein misfolding. nih.govnih.gov

Prion Disease: In mouse models of prion disease, oral administration of GSK2606414 prevented the development of clinical symptoms. researchgate.netresearchgate.net The treatment restored global protein synthesis rates in the brain, which are typically repressed during the disease, and provided marked neuroprotection, preventing memory loss and neuronal death. researchgate.netresearchgate.netresearchgate.net

Parkinson's Disease (PD): In rodent models of PD, PERK signaling is activated. nih.gov Pharmacological inhibition with GSK2606414 protected dopaminergic neurons from neurotoxin-induced death, leading to improved motor performance and increased dopamine (B1211576) levels. nih.gov

Other Neurodegenerative Models: Studies in models for frontotemporal dementia and amyotrophic lateral sclerosis (ALS) have also been conducted, although results can be model-dependent. For instance, GSK2606414 treatment did not show a clear therapeutic benefit in the SOD1G93A mouse model of ALS and in some cases worsened the disease severity in male mice. plos.orgnih.gov

Disease ModelKey Findings with PERK Inhibitor (GSK2606414)Reference
Prion Disease (tg37 mice)Prevented clinical symptoms, restored protein synthesis, afforded neuroprotection, prevented memory loss. researchgate.netresearchgate.net
Parkinson's Disease (rodent)Protected nigral-dopaminergic neurons, improved motor performance, increased dopamine levels. nih.gov
ALS (SOD1G93A mice)Failed to produce clear therapeutic benefit; accelerated disease progression in male mice in one study. plos.orgnih.gov

Cancer: The tumor microenvironment, often characterized by hypoxia and nutrient deprivation, activates the PERK pathway, which helps cancer cells adapt and survive. aacrjournals.org

Xenograft Models: PERK inhibitors have been shown to inhibit tumor growth in multiple human tumor xenografts in immunocompromised mice. aacrjournals.org This includes models for pancreatic cancer, multiple myeloma, and renal cell carcinoma. aacrjournals.orgnih.gov The anti-tumor activity is attributed to mechanisms including altered amino acid metabolism and a reduction in angiogenesis (blood vessel formation). aacrjournals.org For example, treatment with GSK2656157 resulted in a dose-dependent inhibition of tumor growth, reaching over 100% tumor growth inhibition in some models. aacrjournals.org

Metabolic Disorders: PERK plays a dual role in pancreatic β-cells, and its complete inhibition can be detrimental. However, partial or low-dose inhibition has shown therapeutic promise.

Type 2 Diabetes: In mouse models mimicking type 2 diabetes (induced by high-fat diet and streptozotocin), low doses of PERK inhibitors (GSK2606414 or GSK2656157) enhanced glucose-stimulated insulin secretion (GSIS) and reduced blood glucose levels. researchgate.netresearchgate.net This effect is thought to be mediated by the induction of the ER chaperone BiP, which improves protein folding and β-cell function. researchgate.net This contrasts with the hyperglycemia observed with high-dose administration in other models, underscoring the importance of the dosing regimen in metabolic studies. researchgate.net

These in vivo studies are crucial for understanding the complex, context-dependent outcomes of PERK inhibition and for guiding the development of targeted therapeutic strategies.

Assessment of PERK Pathway Modulation in Tissues (e.g., p-eIF2α, ATF4, CHOP levels)

A primary goal in the preclinical evaluation of a PERK inhibitor is to confirm its engagement with the target pathway within relevant tissues. The activation of PERK under conditions of endoplasmic reticulum (ER) stress leads to a well-defined signaling cascade. A key initial event is the autophosphorylation of PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). aacrjournals.orgnih.gov This phosphorylation event attenuates most global protein synthesis but selectively increases the translation of Activating Transcription Factor 4 (ATF4). nih.govfrontiersin.org ATF4 then transcriptionally upregulates genes involved in stress resolution, including the pro-apoptotic factor C/EBP homologous protein (CHOP), particularly under prolonged or severe ER stress. frontiersin.orgnih.gov

Consequently, the efficacy of a PERK inhibitor like GSK PERK Inhibitor-d3 or its non-deuterated parent compounds (e.g., GSK2606414) is assessed by measuring the levels of these key downstream biomarkers in tissue samples from preclinical models. aacrjournals.orgnih.gov Methodologies such as Western blotting and immunohistochemistry are routinely used to quantify the levels of phosphorylated eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP. researchgate.net

Research findings consistently demonstrate that administration of GSK PERK inhibitors leads to a significant reduction in the levels of these stress markers in various models. For instance, in a mouse model of pancreatic ER stress, a single oral dose of a GSK PERK inhibitor resulted in the complete inhibition of PERK autophosphorylation for up to 8 hours. aacrjournals.org In cellular models of neurotoxicity induced by high glucose, the PERK inhibitor GSK2606414 significantly reduced the elevated expression of p-PERK, p-eIF2α, ATF4, and CHOP. nih.govnih.gov These assessments are critical for establishing a pharmacodynamic relationship and confirming that the inhibitor effectively suppresses the target pathway in a complex biological system. aacrjournals.org

BiomarkerEffect of ER StressEffect of GSK PERK Inhibitor TreatmentPrimary Assessment Method
Phospho-eIF2α (p-eIF2α)IncreasedDecreasedWestern Blot, Immunohistochemistry
Activating Transcription Factor 4 (ATF4)IncreasedDecreasedWestern Blot, RT-PCR
C/EBP Homologous Protein (CHOP)IncreasedDecreasedWestern Blot, RT-PCR

Advanced Omics-Based Methodologies

To gain a more comprehensive understanding of the systemic effects of PERK pathway inhibition, advanced omics-based methodologies are utilized. These techniques offer a broader view of the molecular changes occurring within cells and tissues following treatment with compounds like GSK PERK Inhibitor-d3.

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites through various biochemical pathways. creative-proteomics.com This is often achieved by using stable isotope tracers, such as compounds labeled with Deuterium (B1214612) (²H) or Carbon-13 (¹³C), which are introduced into a biological system. nih.govspringernature.com The labeled atoms can be tracked as they are incorporated into downstream metabolites, providing a dynamic map of cellular metabolism. nih.gov

The use of a deuterated compound such as GSK PERK Inhibitor-d3 is particularly relevant in this context. While deuteration is often employed to alter a compound's metabolic stability and pharmacokinetic profile by leveraging the kinetic isotope effect, the deuterium label also allows the molecule to serve as a tracer. nih.govnih.gov By tracking the d3-label using mass spectrometry, researchers can investigate the compound's own metabolic fate.

More importantly, stable isotope tracing is used to understand how PERK inhibition reprograms cellular metabolism. For example, researchers can administer a labeled nutrient, like ¹³C-glucose or ¹⁵N-glutamine, in conjunction with the PERK inhibitor. nih.gov By analyzing the labeling patterns of intracellular metabolites, they can determine how blocking the PERK pathway affects central carbon metabolism, redox homeostasis, and biosynthetic pathways that are known to be influenced by ER stress. sciforum.net This approach provides crucial insights into the metabolic consequences of PERK inhibition beyond the direct signaling cascade. creative-proteomics.com

Confirming that a drug candidate directly binds to its intended target and understanding how this binding affects the protein's structure are fundamental aspects of drug discovery. massbio.org Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is an increasingly vital tool for this purpose, providing detailed information on protein conformation and dynamics in solution. nih.govmdpi.com

The principle of HDX-MS relies on the exchange of backbone amide hydrogens on a protein with deuterium atoms when the protein is placed in a deuterated solvent (heavy water). youtube.com The rate of this exchange is dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which is dictated by the protein's secondary and tertiary structure. nih.gov Regions of the protein that are flexible or solvent-exposed will exchange hydrogens for deuterium more rapidly than regions that are buried within the protein core or are protected by binding to another molecule. youtube.com

In the context of GSK PERK Inhibitor-d3, HDX-MS can be used to unequivocally demonstrate target engagement. By comparing the rate of deuterium uptake of the PERK protein in its free form versus when it is bound to the inhibitor, researchers can identify specific regions of the protein that are protected from exchange upon binding. nih.gov This protected "footprint" typically corresponds to the inhibitor's binding site within the PERK kinase domain. massbio.org Furthermore, HDX-MS can reveal allosteric conformational changes in distant parts of the protein that occur as a result of inhibitor binding, providing a detailed picture of the drug's mechanism of action at a structural level. mdpi.com

V. Target Specificity and Selectivity Profiling of Gsk Perk Inhibitor D3

Kinome-wide Selectivity Screening

Kinome-wide screening is a crucial step in characterizing kinase inhibitors, providing a broad view of their selectivity across the entire family of human kinases. For the parent compounds of GSK PERK Inhibitor-d3, these screenings have demonstrated a high degree of selectivity for PERK. nih.govaacrjournals.org

For instance, GSK2656157, a close analog, was profiled against a panel of 300 kinases. nih.govaacrjournals.org In this extensive screening, only a small fraction of kinases showed significant inhibition, and dose-response analysis confirmed that none were inhibited with an IC50 value of 100 nmol/L or less, highlighting the compound's outstanding selectivity for PERK (IC50 of 0.9 nmol/L). aacrjournals.org Similarly, GSK2606414 is reported to be a highly selective, first-in-class inhibitor of PERK. nih.govnih.gov

Off-Target Kinase Interactions and Implications for Research

A significant off-target interaction that has been identified for both GSK2606414 and GSK2656157 is with Receptor-Interacting Protein Kinase 1 (RIPK1). rsc.orgresearchgate.net This dual targeting is noteworthy because RIPK1 is a key mediator of inflammation and cell death pathways. rsc.orgresearchgate.net Studies have shown that these GSK compounds can directly inhibit RIPK1 with high potency, an effect that is independent of their action on PERK. rsc.orgresearchgate.net This finding has critical implications for research, as effects observed when using these inhibitors in the context of inflammation or cell death studies could be mistakenly attributed solely to PERK inhibition. researchgate.net

Another identified off-target is the tyrosine kinase KIT. nih.gov GSK2606414 has been shown to inhibit KIT signaling at sub-micromolar concentrations, which are concentrations often used to achieve PERK inhibition in cellular studies. nih.gov This interaction not only blocks KIT signaling but also directs the kinase for lysosomal degradation, representing a complex, PERK-independent effect. nih.gov

Table 1: Off-Target Kinase Interactions of GSK2606414
Off-Target KinaseReported IC50 / Binding AffinityReference
RIPK1Potent, comparable to PERK rsc.orgresearchgate.net
c-KIT150-1000 nM (IC50); 664 nM (Kd) guidetopharmacology.orgnih.gov
Aurora kinase B150-1000 nM guidetopharmacology.org
MERTK150-1000 nM guidetopharmacology.org
MAP3K11150-1000 nM guidetopharmacology.org

Selectivity against Other eIF2α Kinases (e.g., PKR, GCN2, HRI)

PERK is one of four kinases in the eukaryotic initiation factor 2 alpha (eIF2α) kinase family, which also includes PKR, General Control Nonderepressible 2 (GCN2), and Heme-Regulated Inhibitor (HRI). nih.govphysiology.org These kinases share the ability to phosphorylate eIF2α at serine 51, leading to a reduction in global protein synthesis. nih.govphysiology.org Therefore, selectivity within this family is a key measure of a PERK inhibitor's specificity.

The GSK PERK inhibitors demonstrate excellent selectivity over other eIF2α kinases. nih.govtocris.com For example, GSK2606414 exhibits over 1000-fold selectivity for PERK compared to HRI and PKR. tocris.com Similarly, GSK2656157 showed high selectivity for PERK over GCN2, PKR, and HRI. nih.gov While it was highly selective against GCN2 and PKR, it did show some activity against HRI (IC50 = 460 nM), though still maintaining a 500-fold selectivity margin. nih.gov

However, recent studies have revealed a paradoxical activation of GCN2 by PERK inhibitors like GSK2606414 and GSK2656157 when used at higher, micromolar concentrations. researchgate.netresearchgate.netnih.gov This GCN2 activation occurs through an ATP-competitive mechanism and can lead to eIF2α phosphorylation, complicating the interpretation of results at these dose levels. researchgate.netresearchgate.net

Table 2: Selectivity of GSK PERK Inhibitors Against eIF2α Kinases
CompoundTarget KinaseIC50 / Selectivity FoldReference
GSK2606414PKR>1000-fold vs PERK tocris.com
GSK2606414HRI>1000-fold vs PERK tocris.com
GSK2656157PKR>700-fold vs PERK nih.gov
GSK2656157GCN2>700-fold vs PERK nih.gov
GSK2656157HRI500-fold vs PERK (IC50 = 460 nM) nih.gov

Mechanistic Basis for Selectivity and Off-Target Binding

The high selectivity of GSK PERK inhibitors, as well as their observed off-target interactions, are governed by the specific molecular interactions between the inhibitor and the ATP-binding pockets of the kinases.

Comparative Structural Analysis of PERK and Off-Target Binding Sites

Pharmacophore models developed for selective PERK inhibition highlight key interactions necessary for potency and selectivity. nih.gov These include strong van der Waals contacts with specific residues, interactions with the N-terminal portion of the kinase's activation loop, and electrostatic complementarity to other key residues within the active site. nih.gov The ability of an inhibitor to engage in these specific contacts within the PERK binding site, but not in the binding sites of other kinases, is a primary determinant of its selectivity. nih.gov

Molecular Dynamics Simulations in Understanding Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of ligand-protein complexes over time, helping to rationalize inhibitor selectivity. nih.govnih.gov For PERK inhibitors, MD simulations have been used to analyze and compare the stability of the inhibitor's binding mode within the active sites of both PERK and off-target kinases like RIPK1. nih.govrsc.org These simulations can reveal key residues that contribute most significantly to the binding free energy and stabilize the inhibitor-kinase complex. nih.govsemanticscholar.org By comparing the interaction fingerprints of a compound like GSK2606414 in the PERK and RIPK1 binding sites, researchers can understand the molecular mechanisms responsible for its dual activity, which can guide the design of more selective future inhibitors. nih.govrsc.org

In Vitro and Cellular Assays for Specificity Confirmation

A variety of in vitro and cellular assays are employed to confirm the target specificity of PERK inhibitors. In vitro kinase assays using purified recombinant PERK enzyme are fundamental for determining the direct inhibitory potency (e.g., IC50) of the compound. nih.govpnas.org These assays typically measure the phosphorylation of a substrate, such as eIF2α, in the presence of the inhibitor. nih.govpnas.org

In cellular contexts, specificity is confirmed by measuring the inhibition of PERK autophosphorylation, which is a hallmark of its activation under ER stress conditions induced by agents like thapsigargin (B1683126) or tunicamycin (B1663573). nih.govtocris.comnih.gov Downstream markers of PERK signaling, such as the phosphorylation of eIF2α and the expression of ATF4 and CHOP, are also assessed. aacrjournals.orgnih.gov Treatment with a specific inhibitor like GSK2606414 should reduce the levels of these markers in a dose-dependent manner. nih.govmdpi.com

To further validate on-target effects, genetic approaches such as siRNA-mediated knockdown of PERK are used. mdpi.com The phenotypic effects of the chemical inhibitor should mimic those observed with genetic downregulation of the target. mdpi.com For example, if GSK2606414 induces apoptosis in a cancer cell line, a similar effect should be observed when the PERK gene is silenced, confirming that the inhibitor's action is mediated through its intended target. mdpi.com

Vi. Pharmacological Characterization in Research Systems

In Vitro Metabolic Stability and Permeability

In vitro assays are fundamental in early-stage research to predict a compound's behavior in a biological system. For GSK PERK Inhibitor-d3 and its non-deuterated parent compound, GSK2606414, these studies focus on metabolic vulnerability and the potential for absorption across biological membranes.

Microsomal stability assays utilize subcellular fractions from the liver, rich in drug-metabolizing enzymes like cytochrome P450s (CYPs), to evaluate the rate at which a compound is metabolized. creative-bioarray.comanaliza.comwuxiapptec.com This provides an early indication of a compound's likely metabolic clearance in vivo.

Research on the parent compound, GSK2606414, revealed insights into its metabolic profile. In vitro studies with human liver microsomes showed that GSK2606414 broadly inhibited cytochrome P450 enzymes. nih.gov Notably, it exhibited submicromolar inhibition of CYP2C8, with a reported IC50 value of 0.89 μM. nih.gov This broad inhibitory activity suggested potential metabolic liabilities and was attributed to the molecule's lipophilicity and the electronic characteristics of its arylacetamide component. nih.gov Medicinal chemistry efforts were subsequently focused on modifying this part of the molecule to enhance polarity and improve metabolic and pharmacokinetic properties, leading to the development of other inhibitors. nih.gov

The deuterated version, GSK PERK Inhibitor-d3, is designed as a tool for research, where the substitution of hydrogen with deuterium (B1214612) atoms can influence metabolic pathways. This is particularly relevant for metabolism mediated by CYP enzymes, where breaking a carbon-hydrogen (C-H) bond is often a rate-limiting step. The carbon-deuterium (C-D) bond is stronger, which can slow down this metabolic process, an effect known as the kinetic isotope effect. bohrium.com Consequently, GSK PERK Inhibitor-d3 would be expected to show increased stability in microsomal assays compared to GSK2606414, assuming the deuteration has been applied at a site of metabolic breakdown.

Table 1: Representative Microsomal Stability Data and Cytochrome P450 Inhibition

CompoundSystemParameterValueReference
GSK2606414Human Liver MicrosomesCYP2C8 Inhibition (IC50)0.89 µM nih.gov
GSK PERK Inhibitor-d3Human Liver MicrosomesExpected Intrinsic ClearanceLower than GSK2606414

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict the oral absorption of drug candidates. nih.govnih.govpreprints.org These cells form tight junctions and express various transporter proteins, allowing for the assessment of both passive diffusion and active transport across the intestinal barrier. nih.govresearchgate.net Permeability is typically quantified as an apparent permeability coefficient (Papp). plos.org

While GSK2606414 has been described as an orally bioavailable tool compound in animal models, indicating sufficient intestinal absorption, specific Papp values from Caco-2 assays are not detailed in the available research literature. nih.govrndsystems.com Generally, compounds are classified based on their Papp values, with high permeability often correlated with good oral absorption. Given its use in oral in vivo studies, GSK2606414 is presumed to have favorable permeability characteristics. nih.govnih.govnih.gov The structural modifications in GSK PERK Inhibitor-d3 are not expected to significantly alter its passive permeability, as the substitution of hydrogen with deuterium has a minimal impact on the physicochemical properties that govern membrane diffusion, such as size, shape, and lipophilicity.

Table 2: Representative Caco-2 Permeability Classification

CompoundExpected Permeability ClassRationale
GSK2606414HighDemonstrated oral bioavailability in preclinical models. nih.gov
GSK PERK Inhibitor-d3HighDeuteration is not expected to significantly alter passive permeability.

Pharmacokinetic Evaluation in Preclinical Animal Models

Pharmacokinetic (PK) studies in preclinical animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Half-life (t½) and clearance (CL) are critical PK parameters that determine the duration of a compound's exposure in the body. escholarship.org GSK2606414 was developed as an orally available research tool, and optimization strategies for related compounds focused on achieving low in vivo rat blood clearance. nih.gov While specific half-life and clearance values for GSK2606414 are not consistently published, its successful use in multi-day animal studies implies a pharmacokinetic profile suitable for maintaining therapeutic concentrations. nih.gov

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Multiple studies have confirmed that GSK2606414 effectively penetrates the BBB. nih.gov Confirmatory pharmacokinetic studies in mice indicated that GSK2606414 can penetrate the CNS in measurable quantities. nih.gov Its efficacy in a mouse model of prion disease further substantiates its capacity to reach its CNS target. Research on a similar PERK inhibitor demonstrated high brain uptake, suggesting this may be a feature of this class of molecules. umrs1144.com Effective brain penetration is a key characteristic that enables the investigation of PERK's role in neurodegenerative and neurological conditions. nih.govnih.gov

Target Engagement Studies in Biological Systems

The engagement of GSK PERK Inhibitor-d3 with its molecular target, the protein kinase R-like endoplasmic reticulum kinase (PERK), is quantified by measuring the downstream effects on the PERK signaling pathway. This pathway is a critical branch of the Unfolded Protein Response (UPR), a cellular stress response mechanism. nih.gov Under endoplasmic reticulum (ER) stress, PERK becomes activated through autophosphorylation. aacrjournals.orgnih.gov Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER. nih.govmdpi.com However, this phosphorylation paradoxically promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). nih.gov ATF4, in turn, upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis, including C/EBP homologous protein (CHOP). nih.govresearchgate.net

Measurement of target engagement for PERK inhibitors like GSK PERK Inhibitor-d3 (and its non-deuterated analogue, GSK2606414) involves quantifying the inhibition of these key signaling events in various in vitro and in vivo models.

Biomarker Analysis in Cellular and Tissue Models

Researchers utilize a variety of biological systems, from cultured human cancer cell lines to animal models, to assess how the inhibitor modulates the PERK pathway. ER stress is often experimentally induced with agents like tunicamycin (B1663573) or thapsigargin (B1683126) to create a measurable baseline of pathway activation. researchgate.netcaymanchem.com The primary methods for measuring modulation include:

Protein Phosphorylation and Expression: Western blotting is a cornerstone technique used to measure the levels of key pathway proteins. The direct inhibitory effect is observed as a reduction in the autophosphorylation of PERK (p-PERK). researchgate.netresearchgate.net Consequently, the level of phosphorylated eIF2α (p-eIF2α), the primary substrate of PERK, is also expected to decrease. researchgate.net Downstream of this, the expression levels of ATF4 and its transcriptional target, CHOP, are analyzed, with effective inhibition leading to their reduced expression. researchgate.netplos.org

Gene Expression Analysis: The transcriptional activity of the PERK pathway is assessed by measuring the mRNA levels of downstream target genes. Quantitative reverse transcription-polymerase chain reaction (RT-PCR) is commonly used to analyze the expression of genes such as ATF4, CHOP, and GADD34. plos.orgmdpi.com Studies in tunicamycin-challenged mice have demonstrated that oral administration of GSK2606414 significantly reduces the overexpression of these key UPR genes in the liver. plos.org

Global Protein Synthesis Rates: A functional consequence of PERK activation and eIF2α phosphorylation is the suppression of global protein translation. researchgate.net The efficacy of a PERK inhibitor can be demonstrated by its ability to restore normal protein synthesis rates in the presence of an ER stressor. This is often measured by quantifying the incorporation of radiolabeled amino acids, such as [35S]methionine, into newly synthesized proteins. researchgate.net In prion-infected mice, which exhibit chronic PERK activation and reduced protein synthesis, treatment with GSK2606414 was shown to restore global translation rates to normal levels. researchgate.net

Research Findings from In Vivo Studies

In vivo studies provide critical data on target engagement in a complex biological system. The pancreas is an organ with high levels of endogenous PERK activation, making it a suitable tissue for pharmacodynamic assessments. aacrjournals.orgresearchgate.net Studies in mice have shown that administration of a PERK inhibitor results in a time- and dose-dependent inhibition of PERK phosphorylation in the pancreas. aacrjournals.org

The following tables summarize key findings from research studies on the modulation of the PERK pathway by its inhibitors.

Table 1: Effect of PERK Inhibitor GSK2606414 on Pathway Proteins in a Prion-Infected Mouse Model researchgate.net
BiomarkerExperimental ConditionObserved Outcome
Phospho-PERK (p-PERK)Prion-infected mice + GSK2606414Reduced levels compared to vehicle-treated mice
Phospho-eIF2α (p-eIF2α)Prion-infected mice + GSK2606414Reduced levels compared to vehicle-treated mice
ATF4Prion-infected mice + GSK2606414Reduced protein levels
CHOPPrion-infected mice + GSK2606414Reduced protein levels
Global Protein SynthesisPrion-infected mice + GSK2606414Restored to normal rates (reversing a ~60% reduction seen in vehicle-treated mice)
Table 2: Effect of PERK Inhibitor GSK2606414 on UPR Gene Expression in Tunicamycin-Challenged Mice plos.org
Gene TargetObserved Outcome (High Dose)
ATF4~45% reduction in overexpression
GADD34~59% reduction in overexpression
CHOP~70% reduction in overexpression
ATF6~39% reduction in overexpression
Hsp5 (GRP78)~44% reduction in overexpression
Dnajb9~41% reduction in overexpression

Vii. Advanced Research Applications and Future Directions

Utilization of GSK PERK Inhibitor-d3 as a Mechanistic Probe

As a mechanistic probe, GSK PERK Inhibitor-d3 enables the precise investigation of cellular processes governed by PERK. PERK is a primary sensor of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins. semanticscholar.org Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a temporary halt in general protein synthesis while paradoxically promoting the translation of specific stress-response genes, most notably Activating Transcription Factor 4 (ATF4). nih.gov This pathway can ultimately determine cell fate, leading to either adaptation and survival or, under prolonged stress, apoptosis. proquest.commdpi.com

The inhibitor has been instrumental in clarifying the role of PERK signaling across a range of pathological conditions.

Neurodegenerative Diseases: Chronic overactivation of the PERK pathway is a recognized feature in many neurodegenerative disorders, where it contributes to synaptic failure and neuronal death. nih.govnih.gov Research using GSK2606414 in animal models has demonstrated that inhibiting PERK can be neuroprotective. For instance, in models of cerebral ischemia, the inhibitor was shown to ameliorate neuronal damage by blocking the PERK/p-eIF2α/ATF4/CHOP signaling cascade. nih.gov Similarly, in models of Parkinson's disease, PERK inhibition protected dopaminergic neurons and improved motor performance. nih.gov Studies in prion disease models also showed that PERK inhibition restored protein synthesis rates and prevented neurodegeneration. researchgate.net

Oncology: The function of PERK in cancer is highly dependent on the specific context of the tumor. proquest.com It can act as a pro-survival factor, enabling cancer cells to adapt to the stressful tumor microenvironment characterized by hypoxia and nutrient deficiency. nih.govproquest.com In such cases, GSK2606414 has been shown to reduce tumor growth in xenograft models. proquest.com In multiple myeloma, a cancer type defined by high protein secretion and baseline ER stress, PERK inhibition induces apoptosis. nih.gov Conversely, in some colorectal cancer models, PERK activation itself was found to promote apoptosis in response to certain chemotherapies, an effect that was reversed by GSK2606414. researchgate.net

Infectious Diseases: The inhibitor has been used to probe the role of ER stress in viral pathogenesis. The SARS-CoV-2 ORF3a protein, for example, induces ER stress and activates PERK, leading to apoptosis and inflammation in lung epithelial cells. The application of GSK2606414 demonstrated that blockade of the PERK pathway could mitigate these cytopathic effects, identifying PERK as a key mediator of the cellular damage caused by the viral protein. mdpi.com

Table 1: Research Findings on PERK-Dependent Pathways Using GSK2606414

Biological Process/DiseaseModel SystemKey Finding with PERK InhibitionReference
Neurodegeneration (Cerebral Ischemia)Rat ModelAmeliorated neuronal damage and improved neurobehavioral deficits by blocking the PERK/ATF4/CHOP pathway. nih.gov
Neurodegeneration (Parkinson's Disease)Rodent ModelProtected dopaminergic neurons and improved motor performance. nih.gov
Oncology (Pancreatic Cancer)Mouse Xenograft ModelAttenuated tumor growth.
Oncology (Multiple Myeloma)Human Cell LinesInduced apoptosis and decreased cell survival. nih.gov
Infectious Disease (SARS-CoV-2)Human Lung Epithelial CellsReduced apoptosis and inflammation triggered by the viral ORF3a protein. mdpi.com

PERK signaling is integrated with other cellular pathways, and GSK PERK Inhibitor-d3 has been crucial for uncovering these points of intersection.

JNK Signaling: In studies of colorectal cancer cells, treatment with microtubule-disrupting agents was found to activate both PERK and the c-Jun N-terminal kinase (JNK) pathway. The use of GSK2606414 inhibited the phosphorylation of both proteins, suggesting a crosstalk between PERK-mediated ER stress and JNK signaling in this cellular context. researchgate.net

Inflammatory Signaling (NF-κB & RIPK1): PERK activation can influence inflammatory pathways. It has been proposed to promote NF-κB-mediated inflammation by affecting its inhibitor, IκB. mdpi.com More directly, a critical discovery revealed that GSK2606414 and its analog GSK2656157 are also potent, direct inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of TNF-induced inflammation and necroptosis. nih.gov This off-target activity necessitates careful experimental design to distinguish PERK-dependent effects from those mediated by RIPK1, but it also provides a tool to probe the interplay between the UPR and cell death/inflammatory signaling. nih.gov

Metabolic Signaling (GSK-3): Research related to type 2 diabetes has shown that under conditions of lipotoxicity, PERK can directly associate with and activate Glycogen Synthase Kinase 3 (GSK-3), a pathway contributing to beta-cell apoptosis. nih.govresearchgate.net

Potential for Combination Research Strategies (Mechanistic Synergy)

The targeted nature of GSK PERK Inhibitor-d3 makes it a valuable component in combination studies designed to explore mechanistic synergy and overcome therapeutic resistance.

Oncology Combinations: In multiple myeloma cells, which are highly dependent on protein homeostasis, combining GSK2606414 with the proteasome inhibitor bortezomib (B1684674) resulted in enhanced anti-cancer effects. nih.gov This suggests that simultaneously blocking two distinct nodes of the proteostasis network—the UPR's adaptive response via PERK and protein degradation via the proteasome—is a powerful synergistic strategy. nih.gov Similarly, the inhibitor was found to enhance cell death induced by metformin (B114582) in ovarian cancer cells and by a simvastatin-temozolomide combination in glioblastoma cells. researchgate.net

A significant area of investigation involves combining PERK inhibitors with other agents that modulate the broader Integrated Stress Response (ISR). The ISR is a convergence point for four different kinases (PERK, GCN2, PKR, HRI) that all phosphorylate eIF2α in response to distinct cellular stresses.

Recent studies have uncovered a complex interplay, revealing that ATP-competitive inhibitors of one ISR kinase can paradoxically activate another. Specifically, PERK inhibitors including GSK2606414 and GSK2656157 were found to activate the amino-acid-sensing kinase GCN2 at micromolar concentrations. nih.gov This activation is not dependent on ER stress but occurs through a direct, allosteric mechanism that increases GCN2's affinity for ATP. nih.govresearchgate.net This finding is critical for interpreting combination studies, as the inhibitor may be simultaneously blocking PERK while activating a parallel ISR pathway via GCN2, leading to complex and potentially synergistic outcomes.

The cellular outcome of PERK signaling can be either pro-survival or pro-apoptotic, a duality that depends heavily on the cellular context, as well as the nature and duration of the stress. proquest.comnih.gov GSK PERK Inhibitor-d3 is an essential tool for dissecting these opposing roles.

In the context of cancer, PERK often promotes adaptation and survival, and its inhibition is therefore cytotoxic. nih.govnih.gov However, in other scenarios, PERK activation is a key driver of apoptosis, and its inhibition is protective. researchgate.net The inhibitor allows researchers to experimentally determine which role is dominant in a specific cancer type or in response to a particular therapy.

Similarly, in neurodegeneration, the detrimental effects arise from chronic, sustained PERK activation. nih.govnih.gov The inhibitor can be used to specifically block this long-term pro-apoptotic signaling while potentially leaving the initial, short-term adaptive responses intact, providing a nuanced approach to modulating the pathway.

Table 2: Context-Dependent Roles of PERK Investigated with GSK2606414

ContextPERK RoleEffect of PERK InhibitionReference
Chronic ER Stress (Neurodegeneration)Pro-apoptoticNeuroprotective nih.govnih.gov
Tumor Microenvironment (Hypoxia)Pro-survivalAnti-tumor / Pro-apoptotic nih.govproquest.com
Multiple MyelomaPro-survivalPro-apoptotic nih.gov
Colorectal Cancer + Microtubule DisruptorsPro-apoptoticProtective (inhibits cell death) researchgate.net

Methodological Advancements Facilitated by PERK Inhibitor-d3

The development and characterization of GSK PERK inhibitors have led to significant methodological advancements in the study of cellular stress signaling.

Pathway-Specific Interrogation: The high selectivity of GSK2606414 allows for the confident attribution of observed effects to the PERK branch of the UPR, distinguishing its role from the other UPR sensors (IRE1 and ATF6) and other eIF2α kinases. nih.gov

Understanding Kinase Inhibitor Specificity: The discovery of the off-target inhibition of RIPK1 by GSK2606414 has been a crucial methodological lesson for the field. nih.gov It highlights the importance of comprehensive selectivity screening and the need for control experiments to validate that an observed phenotype is due to the intended target. It has also inadvertently provided a dual-use tool for studying the intersection of ER stress and inflammation.

Revealing Novel Kinase Regulation: The finding that PERK inhibitors can allosterically activate GCN2 has advanced the fundamental understanding of ISR kinase regulation. nih.gov This discovery of cross-activation by ATP-competitive inhibitors has profound implications for the design and interpretation of kinase inhibitor studies far beyond the UPR field.

Quantitative Bioanalysis: The deuterated "-d3" form of the inhibitor is itself a specific methodological tool. GSK PERK Inhibitor-d3 is designed for use as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays. pharmaffiliates.comnih.gov This enables the precise measurement of GSK2606414 concentrations in complex biological matrices like plasma and tissue, which is essential for conducting rigorous pharmacokinetic and pharmacodynamic studies in preclinical research.

Refinement of In Silico Drug Design and Screening Methodologies

The development of PERK inhibitors like GSK2606414 and its deuterated analog has been significantly influenced by and contributed to the refinement of in silico drug design and screening methodologies. These computational approaches are crucial for identifying and optimizing potent and selective kinase inhibitors. nih.govnih.gov

Structure-Based and Ligand-Based Screening: Researchers have successfully employed both structure-based docking and ligand-based pharmacophore modeling to identify novel PERK inhibitors. nih.govacs.org These computational methods help in screening large compound libraries to find potential drug candidates. For instance, understanding the structural determinants for PERK inhibition has led to the generation of pharmacophore models that provide a blueprint for designing new inhibitors with improved properties like higher affinity and lower toxicity. igert.org

Molecular Dynamics Simulations: A significant challenge in targeting kinases is the high degree of similarity in their ATP-binding pockets, which can lead to off-target effects. nih.gov Molecular dynamics (MD) simulations have proven essential in refining the crystal structures of PERK for more accurate docking-based virtual screening. nih.govacs.org These simulations provide insights into the dynamic behavior of the protein-ligand complex, helping to understand the molecular mechanisms responsible for the selectivity of inhibitors. nih.govresearchgate.net For example, in silico analysis has been used to explore why inhibitors like GSK2606414 also target RIPK1, a finding that has important implications for its use in research and potential therapeutic development. nih.govresearchgate.net

Predictive Modeling for Selectivity: Computational modeling is instrumental in predicting the binding profiles of inhibitors to different kinases. nih.govresearchgate.net By comparing the protein-ligand interaction fingerprints between PERK and other kinases like RIPK1, researchers can design more selective inhibitors. nih.gov This approach helps in avoiding unwanted clinical outcomes by carefully evaluating off-target effects early in the drug discovery process. nih.gov

Table 1: In Silico Methodologies in PERK Inhibitor Research
MethodologyApplication in PERK Inhibitor ResearchKey Findings/Contributions
Structure-Based DockingVirtual screening of compound libraries to identify potential PERK inhibitors. nih.govacs.orgIdentification of novel chemical scaffolds for PERK inhibition. nih.gov
Ligand-Based Pharmacophore ModelingGeneration of models based on known active compounds to guide the design of new inhibitors. nih.govigert.orgProvided a blueprint for selective PERK inhibition by identifying key structural determinants. igert.org
Molecular Dynamics (MD) SimulationsRefining PERK crystal structures and analyzing the dynamic behavior of protein-ligand complexes. nih.govnih.govImproved accuracy of docking studies and provided insights into inhibitor selectivity and off-target effects. nih.govnih.gov

Development of Improved PERK Pathway Biomarkers for Research Models

The ability to accurately measure the activity of the PERK pathway is crucial for preclinical research. GSK PERK Inhibitor-d3 and its non-deuterated counterpart are vital tools in the development and validation of such biomarkers.

Downstream Effectors as Biomarkers: The activation of PERK leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the subsequent increased translation of Activating Transcription Factor 4 (ATF4). nih.govaacrjournals.orgnih.gov These downstream molecules, particularly their phosphorylated or expression levels, serve as key biomarkers for PERK activity in research models. nih.govaacrjournals.orgsemanticscholar.org For example, inhibition of PERK by GSK2656157, a closely related compound, leads to a decrease in phosphorylated eIF2α and ATF4 levels, which can be measured to confirm target engagement. aacrjournals.orgsemanticscholar.org

Phosphorylated PERK (p-PERK): The autophosphorylation of PERK is a direct indicator of its activation. nih.gov Assays that measure the levels of p-PERK are used to assess the efficacy of inhibitors in cellular and animal models. aacrjournals.orgsemanticscholar.org

Transcriptomic and Proteomic Analysis: Advanced techniques like microarray analysis and quantitative proteomics are being used to identify novel dAtf4-regulated transcripts and other downstream targets of PERK activation. researchgate.netmdpi.com This provides a more comprehensive understanding of the cellular response to PERK signaling and can lead to the discovery of new, more specific biomarkers.

Table 2: Key Biomarkers of the PERK Pathway
BiomarkerDescriptionMethod of Detection
Phosphorylated PERK (p-PERK)Indicates the direct activation of the PERK kinase. nih.govWestern Blotting, Immunohistochemistry
Phosphorylated eIF2α (p-eIF2α)A primary substrate of PERK, its phosphorylation leads to translational attenuation. nih.govnih.govWestern Blotting, Flow Cytometry
ATF4 ExpressionA transcription factor whose translation is selectively increased upon PERK activation. nih.govaacrjournals.orgnih.govWestern Blotting, RT-qPCR, Immunohistochemistry
CHOP ExpressionA pro-apoptotic transcription factor induced by ATF4 during prolonged ER stress. nih.govWestern Blotting, RT-qPCR

Unanswered Questions and Emerging Research Avenues

Despite significant progress, many questions remain regarding the complex biology of PERK and the precise effects of its inhibition. GSK PERK Inhibitor-d3 is a critical tool for exploring these new frontiers.

Deeper Understanding of PERK Kinase-Independent Functions

Recent research has uncovered that PERK has functions independent of its kinase activity, particularly in regulating the architecture of the endoplasmic reticulum (ER) and its contact sites with other organelles.

ER-Mitochondria Contact Sites and Ca2+ Signaling: PERK has been shown to regulate the apposition between the ER and mitochondria, as well as ER-plasma membrane contact sites. nih.govnih.gov This role appears to be independent of the canonical unfolded protein response. nih.govnih.gov Further investigation into this non-canonical function is crucial for understanding the full spectrum of PERK's cellular roles.

ER Architecture and Cell Shape: PERK activity influences the physical attachments of the ER to microtubules, thereby affecting ER shape and, consequently, cell shape and movement. technologynetworks.combiorxiv.org Abrogation of PERK activity can lead to changes in cell polarity and protrusiveness. biorxiv.org This kinase-independent role in coordinating ER architecture with the cytoskeleton is an active area of research. technologynetworks.combiorxiv.org

Non-Canonical STING-PERK Pathway: An emerging area of interest is the interaction between STING (stimulator of interferon genes) and PERK. mdpi.com This non-canonical pathway is involved in cellular senescence and organ fibrosis and appears to be distinct from the unfolded protein response. mdpi.com

Exploring Novel PERK Substrates and Interaction Partners

While eIF2α is the most well-characterized substrate of PERK, the kinase is known to phosphorylate other proteins and interact with a network of cellular components.

Known and Potential Substrates: Besides eIF2α, Nrf2 has been identified as a direct PERK substrate, linking the unfolded protein response to oxidative stress regulation. aacrjournals.org The kinase insert loop of PERK is crucial for substrate binding and eIF2α phosphorylation. nih.gov Identifying other substrates is key to fully understanding PERK's signaling network.

Interactome Analysis: Proximity biotinylation (BioID) studies have begun to map the PERK interactome, revealing novel interacting proteins. nih.govnih.gov These include proteins involved in Ca2+ handling and ER-mitochondria contact sites, such as VAPA/B and SERCA2. nih.govnih.gov Further exploration of the PERK interactome will likely uncover new regulatory mechanisms and cellular functions.

Elucidating the Precise Role of Deuteration in Specific Mechanistic Research

The use of deuterated compounds like GSK PERK Inhibitor-d3 in research offers several advantages, but the precise mechanistic implications of deuteration require further study.

Kinetic Isotope Effect: The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond. juniperpublishers.com This can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect. nih.govtandfonline.com This can lead to a longer half-life and altered pharmacokinetic profile of the drug. nih.govtandfonline.com While this is a general principle, specific studies on how deuteration affects the metabolism and clearance of GSK PERK Inhibitor-d3 are needed.

Improved Safety and Efficacy: By altering metabolism, deuteration can potentially reduce the formation of toxic metabolites, leading to an improved safety profile. nih.govtandfonline.com This has been observed with other deuterated drugs. nih.gov Furthermore, a more stable pharmacokinetic profile can sometimes lead to enhanced efficacy. nih.gov Investigating whether these benefits apply to GSK PERK Inhibitor-d3 is an important area for future research.

Mechanistic Tracer Studies: The stable isotopic label of deuterium in GSK PERK Inhibitor-d3 can be utilized in advanced mechanistic studies. For example, it can be used to trace the metabolic fate of the inhibitor and to understand its interaction with target and off-target proteins in complex biological systems.

Q & A

Basic Research Questions

Q. What are the standard in vitro protocols for validating PERK inhibition using GSK2606414?

  • Methodological Answer :

  • Cell viability assays (e.g., CCK-8) should precede inhibitor treatment to establish non-toxic concentrations. For example, 2–10 µM GSK2606414 is safe in human gastric cancer cells (MKN28/MKN45) and bovine mammary epithelial cells .
  • Western blot validation : Measure phosphorylated PERK (p-PERK) and total PERK ratios. A significant reduction in p-PERK/PERK confirms inhibition (e.g., 2 µM GSK2606414 reduces p-PERK by >50% in gastric cancer models) .
  • Downstream markers: Monitor ER stress (GRP78, CHOP) and autophagy (LC3-II/LC3-I ratio, beclin-1) to confirm pathway modulation .

Q. How should researchers select appropriate concentrations of GSK2606414 for in vivo studies?

  • Methodological Answer :

  • Dose optimization : In rat models, 150 mg/kg (oral) effectively inhibits PERK in PND studies without toxicity .
  • Pre-treatment timing : Administer 6 hours before inducing stress (e.g., isoflurane exposure) to ensure target engagement .
  • Validation : Post-experiment analysis of hippocampal PERK/eIF2α phosphorylation and apoptosis markers (Bax/Bcl-2 ratio) is critical for confirming efficacy .

Q. What cellular models are best suited for studying GSK2606414-mediated PERK inhibition?

  • Methodological Answer :

  • Cancer models : Human gastric cancer cell lines (MKN28, MKN45) for ER stress-apoptosis crosstalk .
  • Neurodegeneration models : SD rats for studying PERK’s role in postoperative cognitive dysfunction (PND) via hippocampal apoptosis .
  • Inflammation models : Bovine mammary epithelial cells for LPS-induced autophagy and ER stress .

Advanced Research Questions

Q. How can researchers resolve conflicting data on GSK2606414’s effects across different cell types?

  • Methodological Answer :

  • Context-dependent analysis : PERK inhibition outcomes vary by stressor type (e.g., vitamin E succinate vs. LPS). Design experiments with matched positive/negative controls (e.g., VES+GSK vs. VES-only groups) .
  • Dose titration : Test a range of concentrations (e.g., 2–10 µM) to identify threshold effects. For instance, 10 µM GSK2606414 fully suppresses LPS-induced PERK/eIF2α/CHOP in bovine cells, while 2 µM is sufficient in gastric cancer models .
  • Pathway crosstalk : Use RNA-seq or phosphoproteomics to identify compensatory pathways (e.g., IRE1/XBP1) that may mask PERK inhibition effects .

Q. What structural insights inform the selectivity of GSK2606414 for PERK over related kinases like RIPK1?

  • Methodological Answer :

  • Molecular docking : GSK2606414 occupies a unique hydrophobic pocket in PERK’s kinase domain, absent in RIPK1. Rigid docking simulations show lower binding energy (−9.2 kcal/mol for PERK vs. −7.1 kcal/mol for RIPK1) .
  • Kinase profiling : Screen against panels of 400+ kinases to confirm selectivity. GSK2606414 exhibits >100-fold selectivity for PERK over RIPK1 (IC50: 0.4 nM vs. 48 nM) .

Q. How can researchers integrate GSK2606414 into multi-pathway studies of ER stress and autophagy?

  • Methodological Answer :

  • Co-inhibition strategies : Combine with autophagy inhibitors (e.g., chloroquine) to dissect PERK’s role in LC3 lipidation. In gastric cancer cells, GSK2606414 + chloroquine synergistically increases apoptosis by blocking autophagic flux .
  • Time-course experiments : Track temporal dynamics—PERK inhibition delays GRP78 upregulation (peaking at 12–24 hrs post-treatment) but accelerates CHOP-mediated apoptosis in later phases (48–72 hrs) .
  • Transcriptomic validation : Use qRT-PCR arrays to quantify UPR-related genes (ATF4, XBP1) and correlate with protein-level changes .

Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing PERK inhibition experiments?

  • Methodological Answer :

  • Sample size : Use n ≥ 3 biological replicates with technical triplicates to account for cell-line variability .
  • ANOVA with post-hoc tests : Compare multiple groups (e.g., control, GSK-only, stressor, stressor+GSK). For example, Tukey’s HSD confirms that GSK2606414 reduces GRP78 by 40% vs. LPS-only (P < 0.01) .
  • Effect size reporting : Include Cohen’s d or η² for translational relevance (e.g., d = 1.8 for GSK2606414’s neuroprotection in PND rats) .

Q. How should contradictory results between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Pharmacokinetic validation : Measure brain/plasma ratios in vivo. GSK2606414 achieves 3:1 brain penetration in rats, but cell-based models may lack metabolic enzymes affecting efficacy .
  • Stress context : In vivo models often involve chronic stress (e.g., isoflurane exposure for 4 hrs), whereas in vitro studies use acute treatments (12–24 hrs). Adjust dosing schedules to match exposure timelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.